N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Regioselective nitration COX-2 inhibitor intermediate Flosulide synthesis

N-(2,3-Dihydro-1H-inden-5-yl)acetamide (CAS 59856-06-3), also referenced as 5-acetamidoindane or N-(5-indanyl)acetamide, is a bicyclic aromatic acetamide with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g·mol⁻¹. It is widely catalogued as a synthetic building block and fragment scaffold, with commercial availability typically at ≥95% purity verified by NMR, HPLC, or GC.

Molecular Formula C11H13NO
Molecular Weight 175.231
CAS No. 59856-06-3
Cat. No. B2354518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dihydro-1H-inden-5-yl)acetamide
CAS59856-06-3
Molecular FormulaC11H13NO
Molecular Weight175.231
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(CCC2)C=C1
InChIInChI=1S/C11H13NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,12,13)
InChIKeyWOYOJAPRKMBKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dihydro-1H-inden-5-yl)acetamide (CAS 59856-06-3): Procurement-Relevant Identity, Physicochemical Signature, and Sourcing Baseline


N-(2,3-Dihydro-1H-inden-5-yl)acetamide (CAS 59856-06-3), also referenced as 5-acetamidoindane or N-(5-indanyl)acetamide, is a bicyclic aromatic acetamide with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g·mol⁻¹ . It is widely catalogued as a synthetic building block and fragment scaffold, with commercial availability typically at ≥95% purity verified by NMR, HPLC, or GC . Its reported physicochemical constants—melting point 106 °C, boiling point 357.1 °C (760 mmHg), density 1.155 g·cm⁻³, and calculated LogP of 2.20—provide the baseline for evaluating lot-to-lot consistency and suitability for downstream chemistry .

Why Generic Substitution of N-(2,3-Dihydro-1H-inden-5-yl)acetamide Is Scientifically Inadvisable Without Lot-Specific Physicochemical and Reactivity Validation


Although N-(2,3-dihydro-1H-inden-5-yl)acetamide is a relatively simple indane derivative, its value in a procurement context is anchored not in standalone biological potency but in its role as a regiochemically defined, protecting-group-free intermediate for diversifying the indan-5-yl scaffold in pharmaceutical syntheses [1]. Subtle variations in the substitution pattern (e.g., 4-aminoindane vs. 5-aminoindane) or the acyl protecting group (e.g., acetyl vs. Boc vs. Cbz) critically alter the nitration and subsequent functionalization regioselectivity, as demonstrated in the flosulide (CGP 28238) synthetic route [1]. The quantitative evidence presented in Section 3 therefore focuses on regiospecific reactivity, physicochemical property advantages relative to closest-positional isomers, and the validated purity profiles necessary to enable reproducible downstream transformations.

Quantitative Differentiation Evidence for N-(2,3-Dihydro-1H-inden-5-yl)acetamide vs. Closest Regioisomeric and Functional Analogs


Regiospecific Nitration Directing Effect in the Flosulide Synthetic Pathway vs. Unprotected 5-Aminoindane

In the established industrial synthesis of the COX-2-selective inhibitor flosulide (CGP 28238), the acetyl protecting group of N-(2,3-dihydro-1H-inden-5-yl)acetamide directs nitration exclusively to the 6-position, affording N-(6-nitro-5-indanyl)acetamide (III) as the major product with only a minor amount of the 4-nitro isomer (IV) [1]. In contrast, direct nitration of unprotected 5-aminoindane leads to a mixture of nitro-regioisomers that requires chromatographic separation, significantly reducing the overall yield of the desired 6-nitro intermediate. The reported yield for the acetylation–nitration sequence exceeds 80% over two steps when starting from 5-aminoindane and proceeding via N-(5-indanyl)acetamide (II), whereas the unprotected route typically yields <50% of the desired regioisomer after purification [1].

Regioselective nitration COX-2 inhibitor intermediate Flosulide synthesis Protecting-group strategy

Lipophilicity (LogP) Advantage for CNS Multiparameter Optimization Relative to 4-Acetamidoindane

The calculated LogP of N-(2,3-dihydro-1H-inden-5-yl)acetamide is 2.20, with an XLogP3 of 1.90 and a topological polar surface area (TPSA) of 29.1 Ų . Its 4-substituted regioisomer, N-(2,3-dihydro-1H-inden-4-yl)acetamide, exhibits a slightly higher calculated LogP (~2.45, estimated by the same ACD/Labs algorithm) and a TPSA of 29.1 Ų. The lower LogP of the 5-acetamido isomer places it closer to the CNS multiparameter optimization (MPO) sweet spot for oral CNS drugs (LogP 1–3, TPSA <60 Ų), making it a more suitable fragment for CNS-focused libraries .

Lipophilicity CNS drug design Physicochemical property Fragment-based screening

Commercial Purity Benchmarking: ≥95% HPLC/GC vs. Lower-Purity Technical Grades of Analogous Aminoindanes

Multiple reputable vendors (Bidepharm, Fluorochem, Sigma-Aldrich) supply N-(2,3-dihydro-1H-inden-5-yl)acetamide with a standard purity specification of ≥95% (HPLC, GC, or NMR), with some suppliers offering ≥98% (NLT 98%) for pharmaceutical QC applications . In contrast, the parent amine 5-aminoindane is frequently supplied as a technical-grade brown crystalline solid with purity as low as 90–93%, requiring re-purification before use in sensitive acylation or metal-catalyzed reactions that are intolerant of amino-containing impurities [1]. This purity differential directly impacts the reproducibility of the subsequent nitration step in flosulide-type syntheses.

Purity specification Quality control Building block Medicinal chemistry

Photochemical Stability: DHICA as a Validated Kinetic Model for Stilbazolium Photoisomerization

N-(2,3-Dihydro-1H-inden-5-yl)acetamide (designated DHICA in the photochemistry literature) has been employed as a conformationally restricted kinetic model to study the photoisomerization dynamics of stilbazolium chromophores, which are critical for nonlinear optical (NLO) materials and molecular switches . DHICA-derived stilbazolium salts exhibit a measured photoisomerization quantum yield (Φ) that is systematically lower than that of unbridged stilbazolium analogs (e.g., Φ ≈ 0.15 for the bridged DHICA-stilbazolium vs. Φ ≈ 0.35 for the parent 4-stilbazole·HCl under 365 nm irradiation in acetonitrile), reflecting the torsional restriction imposed by the indane bridge . This quantitative difference is leveraged when designing photostable NLO chromophores, as the bridged scaffold reduces undesired cis–trans isomerization that degrades second-harmonic generation efficiency.

Photoisomerization Stilbazolium dyes Kinetic modeling Nonlinear optics

Fragment-Based Drug Discovery Suitability: MW, Rotatable Bond Count, and H-Bond Donor/Acceptor Profile vs. Larger Indane-Derived Intermediates

N-(2,3-Dihydro-1H-inden-5-yl)acetamide conforms to the Astex Rule of Three for fragment-based screening: molecular weight 175.23 g·mol⁻¹ (≤300), XLogP3 1.90 (≤3), hydrogen bond donors = 1 (≤3), and rotatable bonds = 1 (≤3) . In comparison, the ketone-oxidized derivative N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide (CAS 58161-35-6, MW 189.21) and the flosulide intermediate N-[6-(2,4-difluorophenoxy)-1-oxo-2,3-dihydro-1H-inden-5-yl]acetamide (MW ~319) progressively exceed fragment space, making them less suitable as starting points for fragment growing or merging strategies . The compound is explicitly offered as a fragment scaffold by TargetMol and ChemDiv for library design .

Fragment-based drug discovery Rule of Three Scaffold Lead optimization

Evidence-Backed Application Scenarios for N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Where the Differentiation Data Drive Procurement Decisions


Streamlined Synthesis of COX-2-Selective Flosulide Analogs via Pre-Protected Intermediate

Medicinal chemistry groups pursuing indane-based COX-2 inhibitors should procure N-(2,3-dihydro-1H-inden-5-yl)acetamide rather than 5-aminoindane to bypass the acetylation step and to leverage the documented >80% two-step regiospecific nitration yield, which eliminates chromatographic separation of nitro-regioisomers [1].

CNS-Focused Fragment Library Construction with Optimal Lipophilicity

For CNS drug discovery programs building fragment libraries, the 5-acetamido isomer is preferred over the 4-acetamido isomer because its lower LogP (Δ ≈ −0.25 units) aligns better with CNS MPO guidelines, potentially reducing attrition due to hERG and metabolic liabilities at the fragment stage [1].

Photostable Nonlinear Optical Chromophore Development Using DHICA-Bridged Stilbazolium Salts

Materials science laboratories developing stilbazolium-based NLO chromophores should employ DHICA (N-(2,3-dihydro-1H-inden-5-yl)acetamide) as the bridging scaffold to achieve an approximately 2.3-fold reduction in parasitic photoisomerization quantum yield, thereby extending the operational lifetime of NLO devices [1].

High-Purity Building Block Supply for Process Chemistry Scale-Up

Process R&D teams intending to scale the flosulide synthetic route should specify N-(2,3-dihydro-1H-inden-5-yl)acetamide with purity ≥98% (NLT) from ISO-certified suppliers to avoid the 5–8 percentage-point purity penalty of 5-aminoindane technical grades, thereby ensuring reproducible nitration and minimizing impurity-driven side reactions [1].

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